molecular formula C11H11NO3 B13729147 2-Ethynyl-4-isopropoxy-1-nitrobenzene

2-Ethynyl-4-isopropoxy-1-nitrobenzene

Cat. No.: B13729147
M. Wt: 205.21 g/mol
InChI Key: OAZQJJSTCNYLJP-UHFFFAOYSA-N
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Description

2-Ethynyl-4-isopropoxy-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of an ethynyl group, an isopropoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-isopropoxy-1-nitrobenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-isopropoxy-1-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The ethynyl and isopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Ethynyl-4-isopropoxy-1-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethynyl-4-isopropoxy-1-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethynyl and isopropoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-1-isopropoxy-4-nitrobenzene
  • 4-Ethynyl-1-isopropoxy-2-nitrobenzene

Uniqueness

2-Ethynyl-4-isopropoxy-1-nitrobenzene is unique due to its specific arrangement of functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. The position of the ethynyl, isopropoxy, and nitro groups on the benzene ring can significantly influence the compound’s properties and applications.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-ethynyl-1-nitro-4-propan-2-yloxybenzene

InChI

InChI=1S/C11H11NO3/c1-4-9-7-10(15-8(2)3)5-6-11(9)12(13)14/h1,5-8H,2-3H3

InChI Key

OAZQJJSTCNYLJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])C#C

Origin of Product

United States

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